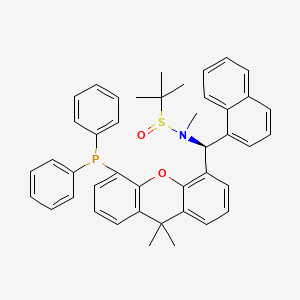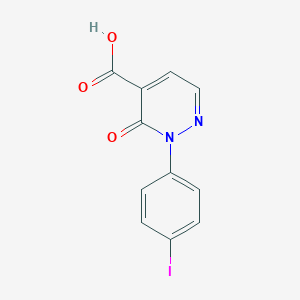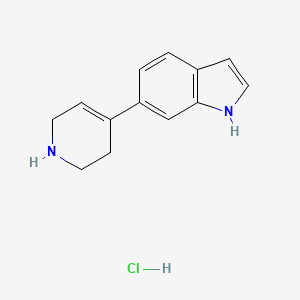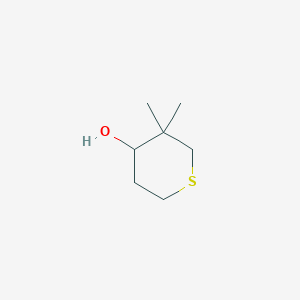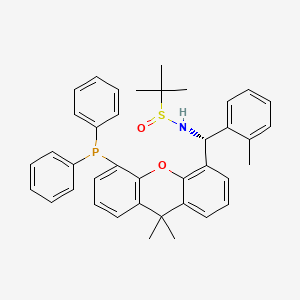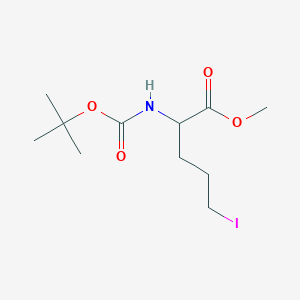
Methyl N-Boc-2-amino-5-iodopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-Boc-2-amino-5-iodopentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, an iodine atom on the pentanoate chain, and a methyl ester group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-Boc-2-amino-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-5-iodopentanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the N-Boc protected amino acid.
Esterification: The carboxylic acid group of the N-Boc protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-Boc-2-amino-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: 2-amino-5-iodopentanoic acid.
Ester Hydrolysis: N-Boc-2-amino-5-iodopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl N-Boc-2-amino-5-iodopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and probes.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl N-Boc-2-amino-5-iodopentanoate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. The iodine atom serves as a reactive site for further functionalization, allowing for the introduction of various substituents. The methyl ester group facilitates the compound’s incorporation into larger molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl N-Boc-2-amino-4-iodobutanoate: Similar structure but with a shorter carbon chain.
Methyl N-Boc-2-amino-6-iodohexanoate: Similar structure but with a longer carbon chain.
Methyl N-Boc-2-amino-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Methyl N-Boc-2-amino-5-iodopentanoate is unique due to the specific positioning of the iodine atom on the pentanoate chain, which provides distinct reactivity and functionalization options compared to its analogs. The combination of the Boc protecting group and the methyl ester group also enhances its utility in various synthetic applications.
Eigenschaften
Molekularformel |
C11H20INO4 |
|---|---|
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15) |
InChI-Schlüssel |
UIRGEQFGUBOMIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


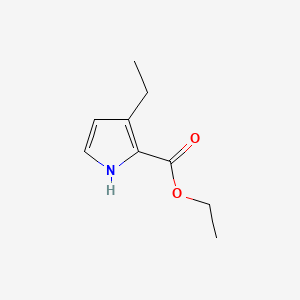
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)
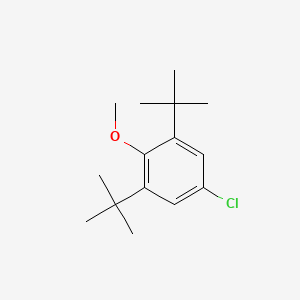
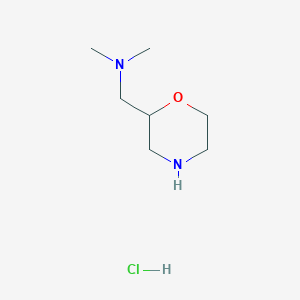

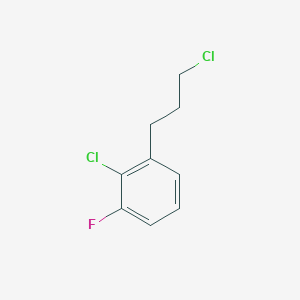

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)
